
1-(二氟甲基)-1-乙炔基环丙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-1-ethynylcyclopropane is an organofluorine compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a cyclopropane ring. Organofluorine compounds are known for their unique chemical properties, which include high thermal and chemical stability, as well as significant biological activity.
科学研究应用
1-(Difluoromethyl)-1-ethynylcyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-1-ethynylcyclopropane typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of cyclopropylacetylene with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-1-ethynylcyclopropane may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
1-(Difluoromethyl)-1-ethynylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents)
Major Products Formed
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, ethyl-substituted cyclopropanes, and various substituted cyclopropane derivatives .
作用机制
The mechanism of action of 1-(Difluoromethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. Additionally, the ethynyl group can participate in π-π interactions and covalent bonding with target proteins or enzymes, modulating their activity and function .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(Difluoromethyl)-1-ethynylcyclopropane include:
- 1-(Trifluoromethyl)-1-ethynylcyclopropane
- 1-(Difluoromethyl)-1-propynylcyclopropane
- 1-(Difluoromethyl)-1-ethynylcyclobutane
Uniqueness
1-(Difluoromethyl)-1-ethynylcyclopropane is unique due to the combination of the difluoromethyl and ethynyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
1-(difluoromethyl)-1-ethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXPQUYCCCWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)
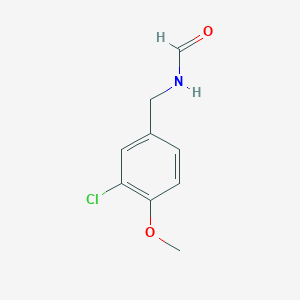
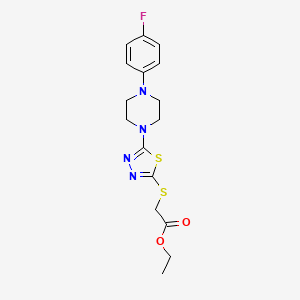
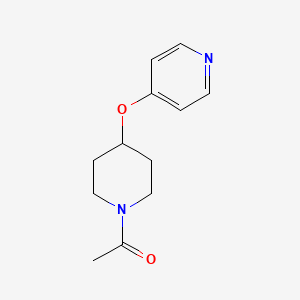
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)

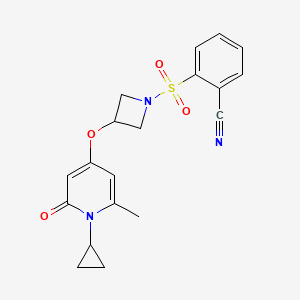
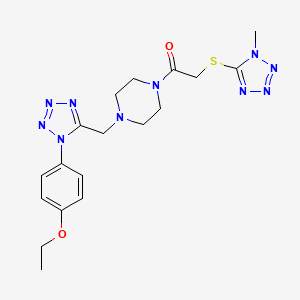

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)
